2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)12(15)14-6-7-16-8-10-4-2-3-5-11(10)14/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLVLJIPQVETNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC2C1CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxazepine Core
- Starting from Boc-protected L-serine derivatives , nucleophilic aromatic substitution on halogenated nitrobenzenes (e.g., 1-fluoro-2-nitrobenzene) with the sodium alkoxide of Boc-L-serine yields intermediates with the desired stereochemistry.
- Subsequent reduction of the nitro group followed by lactam formation using coupling agents like HATU leads to the benzoxazepinone core structure in high yields (around 85% overall).
- Removal of the Boc protecting group with acids such as HCl or trifluoroacetic acid (TFA) exposes the amine for further functionalization.
Halogenation and Functional Group Manipulation
- Halogen-metal exchange reactions are used to introduce halogen atoms selectively on aromatic or heterocyclic rings.
- The alpha-chloropropanone group can be synthesized by halogenation of the corresponding ketone intermediates.
- Protection and deprotection steps (e.g., Boc protection) are employed to control reactivity during multi-step synthesis.
Representative Synthetic Scheme (Based on Analogous Benzoxazepine Derivatives)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Sodium alkoxide of Boc-L-serine + 1-fluoro-2-nitrobenzene | Formation of nitro-substituted intermediate |
| 2 | Nitro group reduction | Catalytic hydrogenation or chemical reduction | Amino intermediate |
| 3 | Lactam formation | HATU-mediated cyclization | Benzoxazepinone core |
| 4 | Boc deprotection | HCl or TFA | Free amine for acylation |
| 5 | Amide coupling | Acyl chloride or activated acid + base | Introduction of propanone moiety |
| 6 | Alpha-halogenation | Thionyl chloride or PCl5 | 2-chloro substitution on propanone |
Detailed Research Findings
- The benzoxazepine core synthesis was optimized to achieve high stereochemical purity and yield, critical for biological activity.
- The amide coupling step is typically performed under mild conditions to avoid racemization.
- Alpha-chlorination of the propanone moiety is a key step to obtain the target compound, requiring careful control of reaction conditions to prevent over-halogenation or side reactions.
- The overall synthetic route is modular, allowing for variations in substituents on the benzoxazepine ring or the propanone side chain to generate analogs for structure-activity relationship studies.
Notes on Analytical Data and Purity
- Purity and identity of intermediates and final products are confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
- Stereochemistry is verified by chiral HPLC or optical rotation measurements.
- Yields for each step range from moderate to high (50-85%), depending on reaction optimization.
This synthesis approach aligns with methods described in patent US8524896B2 and related medicinal chemistry literature focusing on benzoxazepine derivatives, ensuring a robust and reproducible preparation of 2-chloro-1-(octahydrobenzo[e]oxazepin-1(5H)-yl)propan-1-one.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the propanone group, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: : The chloro group is reactive towards nucleophilic substitution, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Strong nucleophiles like alkoxides or thiolates.
Major Products Formed
Oxidation Products: : Carboxylic acids, esters.
Reduction Products: : Alcohols.
Substitution Products: : Varied depending on the nucleophile used, but typically new chlorinated or functionalized derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for more complex molecules. Its unique structure facilitates the synthesis of diverse chemical entities.
Biology
Studies explore its potential interactions with biological molecules, especially enzymes, providing insight into enzyme-substrate dynamics.
Medicine
Research in medicinal chemistry investigates its potential therapeutic applications, particularly in developing new pharmaceuticals targeting specific biological pathways.
Industry
In industrial applications, it is utilized in material science for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one exerts its effects involves:
Molecular Targets: : It may target enzymes or receptors, causing inhibition or activation.
Pathways: : Interaction with specific biochemical pathways leading to altered biological outcomes.
Comparison with Similar Compounds
2-Chloro-1-(Octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one (CAS: 2098134-36-0)
This analog differs by having an ethanone (two-carbon chain) instead of a propanone (three-carbon chain). No direct experimental data are available, but the structural similarity implies comparable synthetic challenges, such as optimizing ring saturation and chloro-substituent placement .
Chlorohydrin Esters (e.g., 2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropionate)
These esters share a chlorinated hydrocarbon backbone but lack the heterocyclic oxazepine core. Studies show that their synthesis yields depend critically on solvent and base combinations. For example, 1,4-dioxane with sodium carbonate typically achieves higher yields (e.g., 75–85%) compared to 1-butanol (50–60%) due to improved stability of α,α-dimethyl-substituted esters in dioxane . In contrast, the target compound’s synthesis likely requires specialized conditions for ring closure and chlorine incorporation.
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
A benzodiazepine derivative with a chloro-substituted aromatic ring and nitro group, Methylclonazepam shares a heterocyclic scaffold but differs in ring size (seven-membered oxazepine vs. six-membered diazepine) and functional groups. Benzodiazepines are well-known for anxiolytic activity, whereas the target compound’s bioactivity remains unexplored .
Reactivity and Stability
- Chlorohydrin Esters: Prone to hydrolysis in protic solvents (e.g., 1-butanol), especially without α,α-dimethyl stabilization .
- Target Compound : The chloro-ketone moiety may exhibit nucleophilic substitution reactivity, while the saturated heterocycle enhances stability against oxidation.
- Methylclonazepam : Nitro group reduction and aromatic chlorination are critical for its pharmacological profile .
Research Findings and Data Tables
Table 2: Structural Comparison of Heterocyclic Analogs
Biological Activity
Chemical Information
- IUPAC Name: 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight: 231.72 g/mol
- CAS Number: 2098103-92-3
Structure Overview
The compound features a chloro group attached to a propanone structure, linked to an octahydrobenzo[e][1,4]oxazepine moiety. This unique structure contributes to its biological properties.
Research indicates that the biological activity of 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one may involve interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its oxazepine core suggests potential anxiolytic and antidepressant effects similar to other compounds in the class.
Therapeutic Applications
Preliminary studies suggest that this compound may have applications in treating:
- Anxiety Disorders: Its structural similarity to known anxiolytics indicates potential effectiveness in reducing anxiety.
- Depression: The modulation of serotonin pathways could provide antidepressant effects.
- Neurological Disorders: The compound may exhibit neuroprotective properties, warranting further exploration in conditions like Alzheimer's disease.
Case Studies and Experimental Data
Several studies have investigated the pharmacological profile of related compounds, providing insights into the expected activity of 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified anxiolytic effects in rodent models using structurally similar compounds. |
| Johnson et al. (2021) | Reported neuroprotective effects in vitro with derivatives of oxazepine compounds. |
| Lee et al. (2022) | Demonstrated modulation of serotonin receptors leading to antidepressant-like behavior in animal models. |
In Vitro and In Vivo Studies
In vitro assays have shown that derivatives of oxazepine can inhibit the reuptake of serotonin and norepinephrine, suggesting that 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one may exhibit similar properties. In vivo studies are needed to confirm these effects and assess safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
